(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid
(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid
Perindopril intermediate
Brand Name:
Vulcanchem
CAS No.:
82834-12-6
VCID:
VC21165985
InChI:
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
SMILES:
CCCC(C(=O)OCC)NC(C)C(=O)O
Molecular Formula:
C10H19NO4
Molecular Weight:
217.26 g/mol
(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid
CAS No.: 82834-12-6
Cat. No.: VC21165985
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Perindopril intermediate |
|---|---|
| CAS No. | 82834-12-6 |
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid |
| Standard InChI | InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 |
| Standard InChI Key | AUVAVXHAOCLQBF-YUMQZZPRSA-N |
| Isomeric SMILES | CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)O |
| SMILES | CCCC(C(=O)OCC)NC(C)C(=O)O |
| Canonical SMILES | CCCC(C(=O)OCC)NC(C)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator